molecular formula C22H18Br2N2O2 B3510400 N,N'-[1,3-phenylenebis(methylene)]bis(4-bromobenzamide)

N,N'-[1,3-phenylenebis(methylene)]bis(4-bromobenzamide)

Cat. No.: B3510400
M. Wt: 502.2 g/mol
InChI Key: TXRUJWCQEUDBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N,N’-[1,3-phenylenebis(methylene)]bis(4-bromobenzamide)” would likely be complex due to the presence of multiple functional groups. The phenylene group would provide a rigid, planar structure, while the methylene groups would provide flexibility. The bromobenzamide groups would likely be reactive due to the presence of the bromine atom .


Chemical Reactions Analysis

The chemical reactions of “N,N’-[1,3-phenylenebis(methylene)]bis(4-bromobenzamide)” would likely be influenced by the presence of the bromobenzamide groups, which are known to undergo various types of reactions, including substitution and elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N,N’-[1,3-phenylenebis(methylene)]bis(4-bromobenzamide)” would depend on its specific structure. Factors that could influence its properties include the presence of the bromine atom, which is a heavy atom that can influence properties such as density and boiling point, and the phenylene group, which can influence properties such as rigidity and planarity .

Safety and Hazards

The safety and hazards associated with “N,N’-[1,3-phenylenebis(methylene)]bis(4-bromobenzamide)” would depend on its specific structure and properties. Compounds containing bromine atoms can be hazardous due to the potential for bromine to be released as a gas, which is toxic and corrosive .

Future Directions

The future directions for research on “N,N’-[1,3-phenylenebis(methylene)]bis(4-bromobenzamide)” would likely depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential pharmaceutical compound. Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or chemistry .

Properties

IUPAC Name

4-bromo-N-[[3-[[(4-bromobenzoyl)amino]methyl]phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Br2N2O2/c23-19-8-4-17(5-9-19)21(27)25-13-15-2-1-3-16(12-15)14-26-22(28)18-6-10-20(24)11-7-18/h1-12H,13-14H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRUJWCQEUDBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CNC(=O)C2=CC=C(C=C2)Br)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-[1,3-phenylenebis(methylene)]bis(4-bromobenzamide)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-[1,3-phenylenebis(methylene)]bis(4-bromobenzamide)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N'-[1,3-phenylenebis(methylene)]bis(4-bromobenzamide)
Reactant of Route 4
Reactant of Route 4
N,N'-[1,3-phenylenebis(methylene)]bis(4-bromobenzamide)
Reactant of Route 5
Reactant of Route 5
N,N'-[1,3-phenylenebis(methylene)]bis(4-bromobenzamide)
Reactant of Route 6
Reactant of Route 6
N,N'-[1,3-phenylenebis(methylene)]bis(4-bromobenzamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.